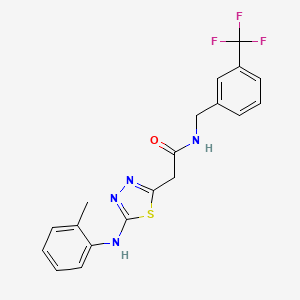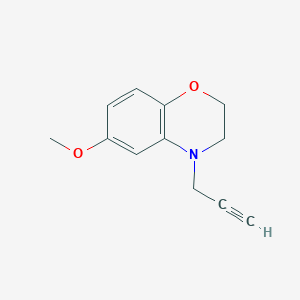
N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as FLPTC, is a chemical compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Stem Cell Research and Regenerative Medicine
N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, through its derivatives, plays a critical role in stem cell research and regenerative medicine. For instance, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, also known as Thiazovivin, has been identified to improve the generation of human-induced pluripotent stem cells (iPSCs) from human fibroblasts. This breakthrough underscores the compound's potential in overcoming the limitations related to the availability and ethical concerns of embryonic stem cells (ESCs), thereby facilitating more efficient procedures for cell reprogramming and contributing significantly to advancements in regenerative medicine (Ries et al., 2013).
Anticancer and Antimicrobial Activities
Derivatives of this compound have shown promising results in cancer research. Studies reveal that certain analogues based on the 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety exhibit significant anticancer and antimicrobial activities. These compounds have been tested for their effectiveness against multidrug-resistant strains and several cancer cell lines, including lung and breast carcinoma cells, showcasing their potential as novel therapeutic agents in the fight against cancer and infections (Hussein et al., 2020).
Fluorescence Sensing and Imaging
The unique structure of this compound derivatives allows for their application in fluorescence sensing and imaging. A study focusing on carboxamide ligands derived from thiazole showed that these compounds exhibit significant sensitivity and fluorescence intensity enhancement in the presence of metal ions such as Hg2+, Cd2+, and Zn2+. This property is leveraged in developing off-on switch fluorescence sensors for various applications, including medical diagnostics and environmental monitoring. The research underscores the compounds' potential in creating sensitive and selective fluorescence-based sensors (Kiani et al., 2020).
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-19(18-12-28-21(25-18)26-20-22-8-3-9-23-20)24-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-9,11-12H,10H2,(H,24,27)(H,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCQMSULFARMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CSC(=N4)NC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)
![N-1,3-benzodioxol-5-yl-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2952539.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)
![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)
